N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]-4-methylbenzene-1,3-diamine
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Overview
Description
N,N’-bis(2,3-dichlorobenzylidene)-4-methyl-1,3-benzenediamine is an organic compound characterized by the presence of two 2,3-dichlorobenzylidene groups attached to a 4-methyl-1,3-benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,3-dichlorobenzylidene)-4-methyl-1,3-benzenediamine typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-methyl-1,3-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,3-dichlorobenzylidene)-4-methyl-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chlorinated benzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N,N’-bis(2,3-dichlorobenzylidene)-4-methyl-1,3-benzenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis(2,3-dichlorobenzylidene)-4-methyl-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, the presence of dichlorobenzylidene groups can enhance its ability to interact with biological membranes and proteins, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dichlorobenzylidene)ethylenediamine
- N,N’-bis(3,4-dichlorobenzylidene)ethylenediamine
- N,N’-bis(2,3-dichlorobenzylidene)-1,5-naphthalenediamine
Uniqueness
N,N’-bis(2,3-dichlorobenzylidene)-4-methyl-1,3-benzenediamine is unique due to the presence of the 4-methyl group on the benzenediamine core, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C21H14Cl4N2 |
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Molecular Weight |
436.2 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[3-[(2,3-dichlorophenyl)methylideneamino]-4-methylphenyl]methanimine |
InChI |
InChI=1S/C21H14Cl4N2/c1-13-8-9-16(26-11-14-4-2-6-17(22)20(14)24)10-19(13)27-12-15-5-3-7-18(23)21(15)25/h2-12H,1H3 |
InChI Key |
YZCVYJDAQDHUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)Cl)Cl)N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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